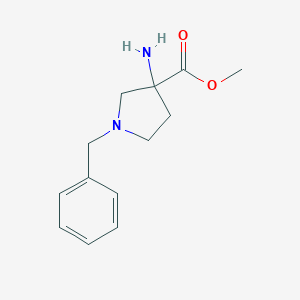

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-1-benzylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDAFRKLQDUTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440035 | |

| Record name | METHYL 3-AMINO-1-BENZYLPYRROLIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145602-88-6 | |

| Record name | Methyl 3-amino-1-(phenylmethyl)-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145602-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 3-AMINO-1-BENZYLPYRROLIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 3-amino-1-benzylpyrrolidine-3-carboxylic acid. This is followed by the esterification of the carboxylic acid to yield the final methyl ester product.

A common route to the carboxylic acid precursor involves the hydrolysis of a nitrile-containing starting material, such as 3-amino-1-benzyl-3-cyanopyrrolidine. The subsequent esterification is generally accomplished via a Fischer esterification reaction, utilizing methanol in the presence of a strong acid catalyst.

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis.

Step 1: Synthesis of 3-amino-1-benzylpyrrolidine-3-carboxylic acid

The synthesis of the carboxylic acid intermediate can be achieved through the hydrolysis of 3-amino-1-benzyl-3-cyanopyrrolidine.

Reaction Scheme:

Experimental Procedure:

Step 2: Synthesis of this compound

The final product is obtained by the esterification of 3-amino-1-benzylpyrrolidine-3-carboxylic acid using methanol and an acid catalyst.[1]

Reaction Scheme:

Experimental Procedure:

-

To a solution of 3-amino-1-benzylpyrrolidine-3-carboxylic acid in methanol, a catalytic amount of a strong acid, such as sulfuric acid, is carefully added.[1]

-

The reaction mixture is then heated to reflux.

-

The reaction is monitored until completion.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation

Due to the limited availability of specific experimental data in the public literature, the following tables are presented as a template for recording key reaction parameters. Researchers should populate these tables with their own experimental findings.

Table 1: Reaction Parameters for the Synthesis of 3-amino-1-benzylpyrrolidine-3-carboxylic acid

| Parameter | Value |

| Starting Material | 3-Amino-1-benzyl-3-cyanopyrrolidine |

| Reagents | |

| Solvent | |

| Temperature (°C) | |

| Reaction Time (h) | |

| Yield (%) |

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 3-Amino-1-benzylpyrrolidine-3-carboxylic acid |

| Reagents | Methanol, Sulfuric Acid |

| Solvent | Methanol |

| Temperature (°C) | Reflux |

| Reaction Time (h) | |

| Yield (%) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a feasible synthetic route to this compound. While the general steps are established, the lack of detailed published protocols necessitates careful optimization of reaction conditions and diligent monitoring of reaction progress. The provided templates for data collection and the workflow diagram are intended to support researchers in systematically approaching this synthesis. Further investigation into patent and scientific literature for analogous structures may provide more specific experimental details to refine these procedures.

References

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is a substituted pyrrolidine derivative. The pyrrolidine ring is a core structural motif found in numerous natural products and synthetic compounds with significant biological activity. The presence of an amino group, a methyl ester, and an N-benzyl group provides multiple functionalization points, making this compound a potentially valuable intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available chemical properties, synthetic approaches, and potential biological relevance of this compound and its hydrochloride salt.

Chemical Properties

Detailed experimental data for this compound is not extensively available in public literature. The majority of accessible information pertains to its hydrochloride salt, which is more commonly supplied for research purposes due to its increased stability and solubility in aqueous media.[1]

Physicochemical Data

A summary of the available and predicted physicochemical properties is presented in Table 1. It is important to note that experimental values for the free base are largely absent from the literature.

| Property | Value | Source |

| IUPAC Name | Methyl 3-amino-1-(phenylmethyl)pyrrolidine-3-carboxylate | N/A |

| Synonyms | 3-Amino-1-benzyl-pyrrolidine-3-carboxylic acid methyl ester | [1] |

| CAS Number | Not available for free base. 145602-88-6 for Hydrochloride salt. | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |

| Molecular Weight | 234.30 g/mol | Calculated |

| Appearance | Yellow to brown solid or liquid mixture (for Hydrochloride salt) | [1] |

| Solubility | Soluble in water (for Hydrochloride salt) | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

Spectral Data

No specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound or its hydrochloride salt has been identified in the reviewed literature.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, the general synthetic route can be inferred from common organic chemistry principles and information on related compounds. The synthesis is expected to proceed via a two-step process: the synthesis of the carboxylic acid precursor, followed by its esterification.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

While a specific protocol is unavailable, a plausible experimental approach based on established chemical reactions is outlined below. These are generalized procedures and would require optimization.

1. Synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid (Precursor)

The synthesis of the carboxylic acid precursor is a critical step. Various methods for the synthesis of substituted pyrrolidines have been reported in the literature. One potential route could involve a multi-step synthesis starting from commercially available materials, possibly involving a Michael addition or a similar cyclization strategy to form the pyrrolidine ring, followed by the introduction of the amino and benzyl groups.

2. Esterification to form this compound

A common method for the esterification of an amino acid is Fischer esterification.

-

Reaction: 3-Amino-1-benzylpyrrolidine-3-carboxylic acid would be dissolved in methanol, which acts as both the solvent and the reactant.

-

Catalyst: A strong acid catalyst, such as sulfuric acid or thionyl chloride, would be added to the solution.

-

Conditions: The reaction mixture would likely be heated to reflux for several hours to drive the equilibrium towards the ester product.

-

Workup and Purification: After the reaction is complete, the excess methanol would be removed under reduced pressure. The residue would then be neutralized with a base, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography.

3. Formation of the Hydrochloride Salt

To improve handling and solubility, the free base can be converted to its hydrochloride salt.

-

Procedure: The purified this compound would be dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Reagent: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) would be added dropwise to the solution of the free base.

-

Isolation: The hydrochloride salt, being less soluble in the organic solvent, would precipitate out of the solution and could be collected by filtration, washed with cold solvent, and dried under vacuum.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the pyrrolidine-3-carboxylate scaffold is present in a variety of compounds with known biological activities.

Derivatives of substituted pyrrolidines have been investigated for a range of therapeutic applications, including as:

-

Enzyme inhibitors: The rigid pyrrolidine ring can serve as a scaffold to position functional groups for interaction with the active sites of enzymes.

-

Receptor agonists and antagonists: The stereochemistry and substitution pattern of the pyrrolidine ring can be tailored to achieve selective binding to various receptors.

-

Anticancer and antiviral agents: Some pyrrolidine-functionalized nucleoside analogs have been synthesized and evaluated for their potential as anticancer and antiviral drugs.

Given the structural features of this compound, it could be hypothesized to have potential activity in the central nervous system, due to the presence of the N-benzyl group which can influence lipophilicity and potential for crossing the blood-brain barrier. However, without experimental data, this remains speculative.

Due to the lack of specific biological data, no signaling pathway diagrams can be generated at this time.

Conclusion

This compound is a chemical entity with potential as a building block in the synthesis of more complex molecules for pharmaceutical and research applications. While a comprehensive profile of its chemical and biological properties is not yet publicly available, this guide provides a summary of the existing knowledge and outlines a plausible synthetic route. Further experimental investigation is required to fully characterize this compound and explore its potential applications in drug discovery and development. Researchers working with this compound should perform their own analytical characterization to confirm its identity and purity.

References

The Biological Frontier of Substituted Pyrrolidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique stereochemical and physicochemical properties, including its contribution to molecular three-dimensionality and potential for hydrogen bonding, make it a privileged scaffold in the design of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the diverse biological activities of substituted pyrrolidines, with a focus on their applications in anticancer, antidiabetic, anti-inflammatory, and antimicrobial therapies. This document details quantitative structure-activity relationship (SAR) data, experimental protocols for key biological assays, and visual representations of relevant signaling pathways to serve as a valuable resource for professionals in drug discovery and development.

Anticancer Activity of Substituted Pyrrolidines

Substituted pyrrolidines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are varied and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[6][7]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted pyrrolidine derivatives against several human cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 / EC50 (µM) | Reference(s) |

| Polysubstituted Pyrrolidines | 3h, 3k | HCT116, HL60, and 8 other cell lines | 2.9 - 16 | [6] |

| Spiro[pyrrolidine-3,3'-oxindoles] | 38i | MCF-7 (breast cancer) | 3.53 | [4] |

| Spiro[pyrrolidine-3,3'-oxindoles] | 38h | MCF-7 (breast cancer) | 4.01 | [4] |

| Spiro[pyrrolidine-3,3'-oxindoles] | 38d | MCF-7 (breast cancer) | 6.00 | [4] |

| Pyrrolidine-Thiophene Hybrids | 37e | MCF-7 (breast cancer), HeLa (cervical cancer) | 17, 19 | [4] |

| Pyrrolidin-2-one-Hydrazones | N'-(5-chloro-benzylidene)... | IGR39 (melanoma), PPC-1 (prostate cancer) | 2.5 - 20.2 | [8] |

| Pyrrolidin-2-one-Hydrazones | N'-(3,4-dichloro-benzylidene)... | IGR39 (melanoma), PPC-1 (prostate cancer) | 2.5 - 20.2 | [8] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | 1,3,4-oxadiazolethione derivative | A549 (lung cancer) | Reduces viability to 28.0% | [9] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | 4-aminotriazolethione derivative | A549 (lung cancer) | Reduces viability to 29.6% | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][11]

Materials:

-

96-well flat-bottom plates

-

Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Substituted pyrrolidine compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the substituted pyrrolidine compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[10]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several pyrrolidin-2-one derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell proliferation, survival, and growth in many cancers.[7]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted pyrrolidin-2-one derivatives.

Antidiabetic Activity of Substituted Pyrrolidines

A significant area of research for substituted pyrrolidines is in the management of diabetes mellitus. These compounds have been shown to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, as well as dipeptidyl peptidase-IV (DPP-IV).[12][13]

Quantitative Data on Antidiabetic Activity

The following table presents the inhibitory activities of various substituted pyrrolidines against α-amylase, α-glucosidase, and DPP-IV.

| Compound Class | Specific Derivative(s) | Target Enzyme | IC50 (µg/mL or µM) | Reference(s) |

| N-Boc Proline Amides | 4-methoxy analogue (3g) | α-Amylase | 26.24 µg/mL | [12] |

| N-Boc Proline Amides | 4-methoxy analogue (3g) | α-Glucosidase | 18.04 µg/mL | [12] |

| N-Boc Proline Amides | Compound 3a | α-Amylase | 36.32 µg/mL | [12] |

| N-Boc Proline Amides | Compound 3f | α-Glucosidase | 27.51 µg/mL | [12] |

| Pyrrolidine-based Chalcones | Compound 3 | α-Amylase | 14.61 µM | [14] |

| Pyrrolidine-based Chalcones | Compound 8 | α-Amylase | 18.10 µM | [14] |

| Pyrrolidine Sulfonamides | Compound B-XI | DPP-IV | 11.32 ± 1.59 µM | [15] |

| 2-benzyl-pyrrolidine derivative | Compound (2) | DPP-IV | Less potent than lead (19 nM) | [16] |

Experimental Protocol: α-Amylase Inhibition Assay

This protocol outlines a common method for determining the α-amylase inhibitory activity of substituted pyrrolidines.[12][14]

Materials:

-

96-well microplate

-

α-Amylase solution (e.g., from human saliva or porcine pancreas)

-

Starch solution (substrate)

-

Phosphate buffer (20 mM, pH 6.9, containing 6 mM NaCl)

-

Substituted pyrrolidine compound solutions at various concentrations

-

Dinitrosalicylic acid (DNS) color reagent

-

Microplate reader

Procedure:

-

Pre-incubation: In a 96-well microplate, mix 25 µL of the substituted pyrrolidine solution at various concentrations with 50 µL of the α-amylase solution. Pre-incubate the mixture at 37°C for 10 minutes.[14]

-

Reaction Initiation: Add 50 µL of the starch solution to the mixture to initiate the enzymatic reaction and incubate for another 10 minutes at 37°C.[14]

-

Reaction Termination: Stop the reaction by adding a color reagent like dinitrosalicylic acid (DNS) and incubate in a boiling water bath for 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: The inhibitory activity is calculated as a percentage of the control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol describes a method to evaluate the α-glucosidase inhibitory potential of substituted pyrrolidines.[12][17]

Materials:

-

96-well microplate

-

α-Glucosidase solution

-

p-Nitrophenyl-α-D-glucopyranoside (p-NPG) solution (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Substituted pyrrolidine compound solutions at various concentrations

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 N or 100 mM)

-

Microplate reader

Procedure:

-

Incubation: In a 96-well microplate, mix 10 µL of the substituted pyrrolidine solution, 10 µL of the α-glucosidase enzyme solution (1 U/mL), and allow it to incubate for 20 minutes at 37°C. Following this, add 125 µL of 0.1 M phosphate buffer (pH 6.8).[12]

-

Reaction Initiation: Add 20 µL of 1 M p-NPG substrate to start the reaction and incubate for an additional 30 minutes.[12]

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.[12]

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity of Substituted Pyrrolidines

Substituted pyrrolidines have emerged as promising anti-inflammatory agents, primarily through the inhibition of N-acylethanolamine acid amidase (NAAA). NAAA is a key enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[18][19]

Quantitative Data on NAAA Inhibition

The following table lists the inhibitory potency of representative pyrrolidine derivatives against NAAA.

| Compound Class | Specific Derivative(s) | Target Enzyme | IC50 (µM) | Ki (µM) | Reference(s) |

| 1-pentadecanyl-carbonyl pyrrolidine | Compound 1 | NAAA | 25.01 ± 5.70 | - | [19] |

| Optimized PEA derivative | Compound 16 | NAAA | 2.12 ± 0.41 | 5.65 | [19] |

| Atractylodin | - | NAAA | 2.81 | - | [20] |

Experimental Protocol: NAAA Inhibition Assay (Fluorometric)

This high-throughput assay is used for screening NAAA inhibitors.[20]

Materials:

-

96-well half-volume black plates

-

Recombinant human NAAA protein

-

NAAA buffer (3 mM DTT, 0.1% Triton X-100, 0.05% BSA, 150 mM NaCl, pH 4.5)

-

Substituted pyrrolidine compounds diluted in DMSO

-

PAMCA (N-palmitoyl-7-amino-4-methylcoumarin) substrate

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Addition: Dilute the recombinant human NAAA protein in NAAA buffer. Add 20 µL of the diluted enzyme to each well of a 96-well plate, followed by 2 µL of the DMSO-diluted compound at the desired final concentration.[20]

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding 2 µL of the PAMCA substrate.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[18]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway: NAAA Inhibition and PPAR-α Activation

Inhibition of NAAA leads to an accumulation of its substrate, PEA. Elevated PEA levels subsequently activate the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a key role in suppressing inflammatory responses.[18]

Caption: Mechanism of anti-inflammatory action via NAAA inhibition by substituted pyrrolidines.

Antimicrobial and Antiviral Activities

The pyrrolidine scaffold is also a key feature in compounds with antimicrobial and antiviral properties. These derivatives have shown activity against various bacterial strains and viruses.[2][21]

Antimicrobial Activity

Pyrrolidine derivatives have been investigated for their activity against both Gram-positive and Gram-negative bacteria.[22] The structure-activity relationship studies are crucial in optimizing their antibacterial potency.[21]

Antiviral Activity

Certain substituted pyrrolidines have demonstrated notable antiviral effects. For instance, pyrrolidine dithiocarbamate (PDTC) has been shown to be a potent inhibitor of human rhinovirus (HRV) replication in cell culture.[2][23] It interferes with viral protein expression and promotes the survival of infected cells.[2] Spiro[pyrrolidine-2,2'-adamantanes] have also been identified as active anti-influenza virus A compounds.[24]

Experimental Workflow: Antiviral Activity Screening

The following diagram illustrates a general workflow for screening and characterizing the antiviral activity of substituted pyrrolidine compounds.

Caption: General experimental workflow for the discovery of antiviral substituted pyrrolidines.

Conclusion

Substituted pyrrolidines represent a highly versatile and valuable class of compounds in drug discovery. Their diverse biological activities, spanning anticancer, antidiabetic, anti-inflammatory, and antimicrobial applications, underscore their therapeutic potential. The structure-activity relationship studies highlighted in this guide provide a roadmap for the rational design of more potent and selective drug candidates. The detailed experimental protocols offer a practical resource for researchers to evaluate the biological effects of novel pyrrolidine derivatives. As our understanding of the complex signaling pathways involved in various diseases deepens, the targeted modification of the pyrrolidine scaffold will undoubtedly continue to yield innovative and effective therapies.

References

- 1. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral Effects of Pyrrolidine Dithiocarbamate on Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. oatext.com [oatext.com]

- 17. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, including its CAS number, physical and chemical properties, and provides a summary of its synthesis. Furthermore, it explores the potential applications of this compound and the broader class of 3-aminopyrrolidine derivatives in neuroscience and as antagonists for chemokine receptors. While specific signaling pathways for the title compound are not yet elucidated in publicly available literature, this guide discusses relevant pathways where analogous structures are active.

Chemical Identity and Properties

This compound is a pyrrolidine derivative recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1] The compound is most commonly handled as its hydrochloride salt to improve its stability and solubility in aqueous solutions.[1]

CAS Number and Synonyms

The primary identifier for the hydrochloride salt of this compound is:

-

CAS Number: 145602-88-6[1]

A dihydrochloride salt has also been reported with the following identifier:

-

CAS Number: 168210-69-3

Common synonyms include:

-

Methyl 3-amino-1-(phenylmethyl)-3-pyrrolidinecarboxylate hydrochloride

-

3-Pyrrolidinecarboxylic acid, 3-amino-1-(phenylmethyl)-, methyl ester, hydrochloride[1]

Physicochemical Data

A summary of the available quantitative data for this compound hydrochloride is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [1] |

| Molecular Weight | 270.76 g/mol | [1] |

| Appearance | White to yellow or brown solid or liquid mixture | [1] |

| Solubility | Soluble in water | [1] |

| Purity | ≥ 99% (commercially available) | |

| Storage | Room Temperature |

Note: Specific melting point data may vary based on the purity and specific salt form of the compound.[1]

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride is typically achieved through a two-step process involving the esterification of the corresponding carboxylic acid followed by the formation of the hydrochloride salt.[1]

General Synthesis Workflow

The logical relationship of the synthesis process is outlined below.

Caption: General synthesis workflow.

Detailed Experimental Protocol: Esterification

Objective: To synthesize this compound from 3-Amino-1-benzylpyrrolidine-3-carboxylic acid.

Materials:

-

3-Amino-1-benzylpyrrolidine-3-carboxylic acid

-

Methanol (anhydrous)

-

Strong acid catalyst (e.g., sulfuric acid or thionyl chloride)

-

Anhydrous sodium sulfate

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Suspend 3-Amino-1-benzylpyrrolidine-3-carboxylic acid in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the acid catalyst (e.g., 1.2 equivalents of thionyl chloride) to the stirred suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Detailed Experimental Protocol: Hydrochloride Salt Formation

Objective: To convert this compound to its hydrochloride salt.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 2M solution in diethyl ether or as HCl gas)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the purified this compound in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring.

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring for 30 minutes at 0 °C.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[1] Its structural features, including a chiral center and functional groups amenable to further modification, make it a versatile scaffold in drug discovery.

Neuroscience Research

The pyrrolidine moiety is a common feature in compounds targeting the central nervous system. As such, derivatives of this compound may be explored for their potential interactions with neurotransmitter systems and their utility in developing treatments for neurological and psychiatric disorders.

Chemokine Receptor Antagonists

Derivatives of 3-aminopyrrolidine have been synthesized and evaluated for their antagonistic activity against human chemokine receptor 2 (CCR2). This receptor is implicated in inflammatory and autoimmune diseases, making its antagonists potential therapeutic agents.

Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, its structural similarity to amino acids and other biologically active pyrrolidine derivatives suggests potential interactions with pathways regulated by these molecules. A hypothetical workflow for investigating the biological activity of a novel pyrrolidine derivative is presented below.

Caption: Drug discovery workflow.

This diagram illustrates a general workflow for the investigation of a new chemical entity, starting from its synthesis and progressing through in vitro and in vivo studies towards preclinical development.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. This guide has provided key information on its identity, synthesis, and potential applications. Further research is warranted to fully elucidate its pharmacological profile and to explore its utility in developing novel treatments for a range of diseases.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to 3-Aminopyrrolidine-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a ubiquitous five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs. Among its many functionalized variants, the 3-aminopyrrolidine-3-carboxylic acid scaffold has emerged as a particularly valuable building block in modern drug discovery. Its inherent chirality and strategically positioned functional groups—a vicinal amino and carboxylic acid moiety on the same carbon atom—offer a unique three-dimensional architecture that has proven effective in modulating the activity of a diverse range of biological targets. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of 3-aminopyrrolidine-3-carboxylic acid and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

A Historical Perspective: From Chiral Pool to Versatile Intermediate

The development of synthetic routes to 3-aminopyrrolidine derivatives has been a significant area of research, driven by their importance as intermediates in the preparation of pharmaceuticals.[1] Early methods often involved multi-step sequences and lacked stereocontrol. A pivotal advancement in the field was the utilization of readily available chiral starting materials, a strategy known as chiral pool synthesis.

One of the most prominent and efficient approaches to stereochemically pure 3-aminopyrrolidine derivatives employs trans-4-hydroxy-L-proline as the starting material.[2] This natural amino acid provides a cost-effective and enantiomerically pure foundation for the synthesis of (S)-3-aminopyrrolidine derivatives. The synthetic strategy typically involves a sequence of decarboxylation, N-protection (commonly with a tert-butoxycarbonyl group, Boc), sulfonation of the hydroxyl group to create a good leaving group, and subsequent nucleophilic substitution with an azide (SN2 reaction), which proceeds with inversion of configuration. The azide is then reduced to the desired amine, and a final deprotection step yields the target compound.[2]

More recent developments have focused on asymmetric Michael addition reactions to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives.[3] These organocatalytic methods offer a short and simple two-step synthesis at low temperatures using readily accessible starting materials.[3]

Therapeutic Applications: A Scaffold for Diverse Biological Activities

The unique structural features of 3-aminopyrrolidine-3-carboxylic acid derivatives have been exploited to develop potent and selective modulators of various biological targets. Two of the most extensively investigated areas are their roles as C-C chemokine receptor 2 (CCR2) antagonists and as anticancer agents.

C-C Chemokine Receptor 2 (CCR2) Antagonism

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target. A number of novel 3-aminopyrrolidine derivatives have been synthesized and evaluated for their CCR2 antagonistic activity.[4][5]

Structure-activity relationship studies have been instrumental in optimizing the potency of 3-aminopyrrolidine-based CCR2 antagonists. These studies have explored the impact of various substituents on the pyrrolidine ring and the N-acyl group.

| Compound | R Group | hCCR2 Binding IC50 (nM) | Reference |

| 1 | 4-Trifluoromethylphenyl | >1000 | [4] |

| 19 (piperidine) | - | 1.8 | [4] |

| 42 (piperazine) | - | 1.2 | [4] |

| 47 (piperazine) | - | 0.9 | [4] |

| 49 (piperazine) | - | 0.7 | [4] |

Table 1: SAR of 3-Aminopyrrolidine Derivatives as CCR2 Antagonists. The incorporation of heteroatomic carbocycle moieties, such as piperidine and piperazine, at the amide nitrogen has been shown to significantly enhance the antagonistic activity.[4]

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of (S)-3-aminopyrrolidine have also shown promise as anticancer agents, with studies identifying them as dual inhibitors of Abelson murine leukemia viral oncogene homolog (Abl) kinase and phosphoinositide 3-kinase (PI3K).[6] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and metabolism. The constitutive activation of the BCR-ABL fusion protein, a tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML).

The cytotoxic effects of these compounds are believed to arise from the collective inhibition of both Abl and PI3K, highlighting a potential strategy to overcome resistance to single-agent therapies.[6]

Key Experimental Protocols

The following are representative experimental protocols for the synthesis of key 3-aminopyrrolidine intermediates and derivatives, based on published literature.

Chiral Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline[2]

This multi-step synthesis provides a reliable method for obtaining the enantiomerically pure (S)-enantiomer.

-

Decarboxylation: trans-4-hydroxy-L-proline is dissolved in a suitable solvent and heated in the presence of a catalyst to yield (R)-3-hydroxypyrrolidine.

-

N-Boc Protection: The resulting (R)-3-hydroxypyrrolidine is protected with di-tert-butyl dicarbonate (Boc)2O to give N-Boc-(R)-3-hydroxypyrrolidine.

-

Sulfonylation: The hydroxyl group is activated by reaction with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base to form the corresponding sulfonate ester.

-

Azidation (SN2 reaction): The sulfonate is displaced by an azide ion (e.g., from sodium azide) in a polar aprotic solvent. This reaction proceeds with inversion of configuration at the C3 position, yielding (S)-3-azido-1-(tert-butoxycarbonyl)pyrrolidine.

-

Reduction of Azide: The azido group is reduced to an amine. A common method is catalytic hydrogenation over Raney-nickel.[7]

-

Deprotection: The N-Boc protecting group is removed under acidic conditions (e.g., with hydrochloric acid) to afford (S)-3-aminopyrrolidine dihydrochloride.

General Protocol for Amide Coupling[8]

This procedure is widely used to synthesize a diverse library of N-acylated 3-aminopyrrolidine derivatives.

-

To a solution of N-Boc-(R)- or (S)-3-aminopyrrolidine-3-carboxylic acid in an appropriate solvent (e.g., dimethylformamide, DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like hydroxybenzotriazole (HOBt).

-

Add the desired carboxylic acid to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Isolate and purify the product using standard techniques such as extraction and column chromatography.

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways modulated by 3-aminopyrrolidine-3-carboxylic acid derivatives is crucial for rational drug design and development.

CCR2 Signaling Pathway

As a G-protein coupled receptor (GPCR), CCR2 activation by CCL2 initiates a cascade of intracellular signaling events. This primarily involves the Gαi subunit, which inhibits adenylyl cyclase and activates downstream pathways such as the PI3K/Akt and MAPK pathways, ultimately leading to chemotaxis, cell survival, and proliferation.

References

- 1. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 2. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 6. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate mechanism of action

Absence of Publicly Available Data on the Mechanism of Action of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

An exhaustive search of publicly available scientific literature and databases has revealed a significant lack of information regarding the mechanism of action, pharmacological properties, and biological activity of this compound. This compound is consistently referenced as a chemical intermediate, a building block used in the synthesis of more complex molecules, rather than as a pharmacologically active agent with a defined biological target.

The primary role of this compound in the scientific literature is as a precursor in multi-step synthetic pathways. For instance, it has been utilized in the creation of various heterocyclic compounds. However, these studies focus on the chemical transformations and synthetic methodologies and do not investigate the biological effects of the starting material itself.

Consequently, there is no available data to populate the requested in-depth technical guide, including:

-

Quantitative Data: No studies presenting quantitative data on the biological effects of this compound were identified.

-

Experimental Protocols: As there are no published studies on its mechanism of action, no corresponding experimental protocols are available.

-

Signaling Pathways: The absence of research into its biological targets means there are no known signaling pathways associated with this compound.

Therefore, the creation of the requested tables and diagrams is not feasible based on the current body of scientific knowledge. Further research would be required to first establish any biological activity of this compound before its mechanism of action could be elucidated.

Structural Analysis of 1-Benzylpyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of 1-benzylpyrrolidine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document covers key aspects of their synthesis, spectroscopic characterization, crystallographic analysis, and computational modeling, offering valuable insights for researchers and professionals involved in drug discovery and development.

Synthesis of 1-Benzylpyrrolidine Derivatives

The synthesis of 1-benzylpyrrolidine derivatives can be achieved through various synthetic routes, often involving the formation of the pyrrolidine ring or the introduction of the benzyl group onto a pre-existing pyrrolidine scaffold. A common strategy involves the reaction of a primary amine (benzylamine or a substituted variant) with a suitable precursor that can form the five-membered ring.

One illustrative example is the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, which can be prepared by the reaction of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate with benzaldehyde in an ethanol/HCl medium[1][2][3]. This reaction demonstrates a straightforward method to obtain a functionalized 1-benzylpyrrolidine derivative.

Experimental Protocol: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione

A detailed experimental protocol for the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione is provided below, based on literature procedures[1][2][3].

Materials:

-

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

-

Benzaldehyde

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate (1 equivalent) and benzaldehyde (1 equivalent) in a mixture of ethanol and 20% aqueous HCl.

-

Heat the reaction mixture under reflux for approximately 4 hours.

-

After cooling to room temperature, the aqueous phase is removed.

-

The resulting solid is collected and recrystallized from ethyl acetate.

-

Yellow crystals suitable for X-ray analysis can be obtained by slow evaporation of the ethyl acetate solution.

Synthesis workflow for a 1-benzylpyrrolidine derivative.

Spectroscopic Characterization

The structural elucidation of 1-benzylpyrrolidine derivatives heavily relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the connectivity and chemical environment of atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical shifts, and their coupling patterns. For 1-benzylpyrrolidine derivatives, characteristic signals include those for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the pyrrolidine ring.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.

Table 1: Representative ¹H and ¹³C NMR Data for 1-Benzylpyrrolidine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | CDCl₃ | 7.70 (s, 1H, =CH), 7.48-7.32 (m, 10H, Ar-H), 4.81 (s, 2H, N-CH₂-Ph), 4.42 (d, J=1.9 Hz, 2H, pyrrolidine-CH₂) | 179.9, 165.1 (C=O), 138.3, 134.8, 133.0, 130.5, 129.5, 129.3, 129.2, 128.9, 128.7, 128.5 (Ar-C and C=C), 49.3 (N-CH₂-Ph), 43.5 (pyrrolidine-CH₂) | [2] |

| 1-benzylpiperidine | DMSO | 7.61-7.58 (m, 3H), 7.50-7.44 (m, 4H), 3.77 (s, 1H), 2.70 (s, 1H), 1.89-1.88 (d, 2H), 1.79-1.78 (d, 2H) | 138.63, 129.35, 128.19, 126.94, 64.02, 54.59, 26.08, 24.51 | [4] |

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve 5-25 mg of the purified 1-benzylpyrrolidine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) and acquire the ¹H NMR spectrum.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-benzylpyrrolidine derivatives, characteristic absorption bands can be observed for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N stretching. If other functional groups are present, such as carbonyls or hydroxyls, their characteristic absorptions will also be evident. For instance, in (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, strong carbonyl stretching bands are observed around 1720 and 1699 cm⁻¹[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The fragmentation of N-benzylpyrrolidine derivatives often involves cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91) or a benzyl cation. The fragmentation pattern can be influenced by the nature and position of substituents on both the benzyl and pyrrolidine rings[1][5][6].

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding the conformation of the molecule and its intermolecular interactions in the solid state.

For example, the crystal structure of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione reveals that the pyrrolidine-2,3-dione ring is nearly planar, and the two phenyl rings are significantly twisted with respect to this plane[2][3]. The pyrrolidine ring itself can adopt various conformations, such as an envelope conformation[2].

Table 2: Representative Crystallographic Data for 1-Benzylpyrrolidine Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | Triclinic | P-1 | 6.4367 | 7.4998 | 15.3455 | 86.448 | 78.732 | 83.943 | [2] |

| N-benzylcinchonidinium bromide | Monoclinic | P2₁ | 11.2574 | 8.8445 | 11.7584 | 90 | 109.184 | 90 | [3] |

| 1,2-di(pyrrolidin-1-yl)ethane | Monoclinic | P2₁/n | 6.0430 | 8.0805 | 11.1700 | 90 | 97.475 | 90 | [7] |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the 1-benzylpyrrolidine derivative of suitable size and quality (typically 0.1-0.3 mm). This can often be achieved by slow evaporation of a solvent, or by vapor diffusion.

-

Crystal Mounting: Mount a selected crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Computational Analysis

Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for predicting the binding modes of 1-benzylpyrrolidine derivatives to their biological targets and for understanding their structure-activity relationships (SAR).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions that stabilize the complex. For 1-benzylpyrrolidine derivatives that act as dopamine receptor antagonists, docking studies can help to identify the specific amino acid residues in the receptor's binding pocket that interact with the ligand.

Experimental Protocol: Molecular Docking Workflow

A generalized workflow for molecular docking is presented below.

A typical workflow for molecular docking studies.

-

Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate the 3D structure of the 1-benzylpyrrolidine derivative. Assign partial charges and define rotatable bonds.

-

Grid Generation: Define the binding site on the receptor by creating a grid box that encompasses the active site.

-

Docking: Run the docking simulation using software such as AutoDock or Glide. The program will explore different conformations and orientations of the ligand within the binding site.

-

Analysis: Analyze the resulting docking poses based on their scoring functions and clustering. The lowest energy poses are considered the most likely binding modes.

Biological Activity and Signaling Pathways

Many 1-benzylpyrrolidine derivatives exhibit significant biological activity, with a notable number acting as antagonists of dopamine receptors, particularly the D2 subtype. This makes them promising candidates for the development of antipsychotic drugs.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins. Upon activation by dopamine, the D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D2 receptor block this signaling cascade.

Dopamine D2 receptor signaling pathway antagonism.

This guide provides a foundational understanding of the structural analysis of 1-benzylpyrrolidine derivatives. By integrating these experimental and computational techniques, researchers can effectively elucidate the structures of novel compounds, understand their interactions with biological targets, and ultimately accelerate the drug discovery and development process.

References

- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 3. scispace.com [scispace.com]

- 4. rsc.org [rsc.org]

- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on the compound's structural features and provides detailed experimental protocols for its determination.

Introduction

This compound is a substituted pyrrolidine derivative. Its molecular structure, featuring a polar amino group, an ester functional group, and a nonpolar benzyl group, suggests a varied solubility profile in organic solvents. Understanding this profile is crucial for its application in organic synthesis, purification, and formulation development in the pharmaceutical industry. The hydrochloride salt of this compound is known to be soluble in water. This guide focuses on the free base form.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." The presence of both polar (amino and ester groups) and nonpolar (benzyl and pyrrolidine rings) moieties in this compound indicates that its solubility will be highly dependent on the polarity of the solvent.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amino and ester groups can form hydrogen bonds with protic solvents, and the overall polarity is compatible. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity that can accommodate both the polar and nonpolar regions of the molecule. |

| Ethers | Diethyl Ether, THF | Low to Moderate | The ether functionality offers some polarity, but the overall nonpolar character may limit the dissolution of the polar amino and ester groups. |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents is more compatible with the benzyl group, but they are poor solvents for the polar amino and ester functionalities. |

| Nonpolar Alkanes | Hexane, Heptane | Very Low | The significant polarity mismatch between the solute and these nonpolar solvents will result in poor solubility. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe a general method for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

3.2. Experimental Workflow

The logical flow for determining the solubility of the compound is depicted in the diagram below.

3.3. Detailed Methodologies

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a known volume of a specific organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

After agitation, allow the vials to stand undisturbed at the same temperature for a few hours to allow undissolved solids to settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the compound in the diluted samples.

-

Calculate the solubility in the original solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides a robust framework for understanding and determining its solubility profile. The predicted solubility suggests higher solubility in polar protic and aprotic solvents, with decreasing solubility as the solvent becomes less polar. The detailed experimental protocol provided herein offers a reliable method for researchers and drug development professionals to generate precise quantitative solubility data, which is essential for the effective use of this compound in further research and development activities.

Methodological & Application

Application Notes and Protocols for Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is a versatile synthetic intermediate with significant potential in drug discovery and development. As a derivative of the privileged pyrrolidine scaffold, this compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its structural features suggest potential applications in the development of therapeutic agents targeting various physiological pathways. These application notes provide detailed experimental protocols for the synthesis of this compound and its utilization in relevant biological assays, including protocols for assessing its potential as a Dipeptidyl Peptidase-4 (DPP-IV) inhibitor, a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, and for general cytotoxicity screening.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Purity (typical) | >98.0% (GC) | [1] |

| Synonyms | 1-Benzylpyrrolidine-3-carboxylic Acid Methyl Ester, Methyl 1-benzyl-3-aminopyrrolidine-3-carboxylate | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the formation of the pyrrolidine ring, followed by esterification. The following protocol is a representative procedure based on established chemical transformations for related compounds.

Synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

A common route to the core pyrrolidine structure involves the cyclization of appropriate precursors. While multiple strategies exist, a frequently employed method is the reaction of a suitably protected amino acid derivative.

Materials:

-

N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine

-

Methyl 2-(acetylamino)acrylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

Procedure:

-

Cycloaddition: In a round-bottom flask, dissolve methyl 2-(acetylamino)acrylate (1.0 eq) in dichloromethane (DCM). To this solution, add N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.1 eq).

-

Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude cycloadduct.

-

Hydrolysis: To the crude product, add a 6M solution of hydrochloric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-amino-1-benzylpyrrolidine-3-carboxylic acid.

Esterification to this compound

Materials:

-

3-Amino-1-benzylpyrrolidine-3-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst like sulfuric acid.[1]

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Suspend 3-amino-1-benzylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.[2]

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data (Expected):

| Step | Product | Typical Yield | Purity |

| 2.1 | 3-Amino-1-benzylpyrrolidine-3-carboxylic acid | 60-75% | >95% |

| 2.2 | This compound | 80-90% | >98% (after chromatography) |

Application Notes & Experimental Protocols

This compound is a valuable intermediate for synthesizing libraries of compounds for screening against various biological targets. The pyrrolidine scaffold is a key feature in many approved drugs.[3]

Application as a Potential DPP-IV Inhibitor

Dipeptidyl Peptidase-4 (DPP-IV) is a key enzyme in glucose metabolism, and its inhibitors are used in the treatment of type 2 diabetes.[4][5] Pyrrolidine-based structures are known to be effective DPP-IV inhibitors.[4]

Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available DPP-IV inhibitor screening kits.

Materials:

-

This compound (or its derivatives)

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

-

Positive control inhibitor (e.g., Sitagliptin)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Test Wells: 20 µL of assay buffer, 10 µL of your test compound dilution, and 10 µL of DPP-IV enzyme solution.

-

Positive Control Wells: 20 µL of assay buffer, 10 µL of a known DPP-IV inhibitor, and 10 µL of DPP-IV enzyme solution.

-

Enzyme Control Wells (100% activity): 20 µL of assay buffer, 10 µL of solvent (DMSO), and 10 µL of DPP-IV enzyme solution.

-

Blank Wells (No enzyme): 30 µL of assay buffer and 10 µL of solvent.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 10 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Measurement: Immediately begin reading the fluorescence intensity at 360 nm excitation and 460 nm emission every minute for 30 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the slope of the blank wells from all other wells.

-

Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100

-

Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.

-

Application as a Potential PPAR Agonist

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism.[6] N-benzylpyrrolidine derivatives have been investigated as PPAR agonists.[6]

Protocol: PPARγ Ligand Binding Assay (Time-Resolved FRET)

This protocol is based on commercially available TR-FRET assay kits.

Materials:

-

This compound (or its derivatives)

-

PPARγ Ligand Binding Domain (LBD) tagged with a donor fluorophore (e.g., GST-LanthaScreen™ Eu-PPARγ LBD)

-

Fluorescently labeled PPARγ ligand (tracer) with an acceptor fluorophore (e.g., Fluormone™ Pan-PPAR Green)

-

Assay Buffer

-

384-well low-volume black microplate

-

TR-FRET compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution and serial dilutions of the test compound in assay buffer.

-

Assay Setup: In a 384-well plate, add the following:

-

Test Wells: 5 µL of test compound dilution.

-

Positive Control Wells: 5 µL of a known PPARγ agonist (e.g., Rosiglitazone).

-

Negative Control Wells (No compound): 5 µL of assay buffer.

-

-

Add 5 µL of the Eu-PPARγ LBD solution to all wells.

-

Add 5 µL of the Fluormone™ Pan-PPAR Green tracer solution to all wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after a pulsed excitation.

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the log of the compound concentration.

-

Determine the EC₅₀ value from the resulting dose-response curve.

-

General Cytotoxicity Screening

It is crucial to assess the general cytotoxicity of any new compound intended for therapeutic use.

Protocol: MTT Assay for Cell Viability

Materials:

-

This compound

-

A relevant cancer cell line (e.g., HepG2 for liver toxicity, or a panel of cancer cell lines)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.

-

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

DPP-IV Inhibition and Glucose Homeostasis